2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide
Description
This compound features a complex architecture combining an isoxazole ring, a benzhydrylpiperazine moiety, and a hydrazinecarboxamide group. The hydrazinecarboxamide segment may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetic properties.
Properties
IUPAC Name |
1-[[4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbonyl]amino]-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O4/c1-20-25(26(35-41-20)28(38)33-34-30(40)32-24-14-12-23(31)13-15-24)29(39)37-18-16-36(17-19-37)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,27H,16-19H2,1H3,(H,33,38)(H2,32,34,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHVUNCCDAHLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide , with the molecular formula and a molecular weight of 573.05 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazinecarboxamide backbone with substituents that include a piperazine moiety and an isoxazole ring. The structural complexity suggests potential interactions with various biological targets. The IUPAC name for the compound is 1-[[4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbonyl]amino]-3-(4-chlorophenyl)urea.
| Property | Value |
|---|---|
| Molecular Formula | C30H29ClN6O4 |
| Molecular Weight | 573.05 g/mol |
| Purity | ≥95% |
Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially interacting with key enzymes involved in various metabolic pathways. The presence of the hydrazine and isoxazole groups indicates that it may inhibit enzymes through non-covalent interactions, similar to other hydrazine derivatives which have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Antimicrobial Activity
In vitro studies have indicated that compounds similar to the one exhibit moderate antimicrobial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. For example, derivatives of hydrazinecarboxamides have shown IC50 values ranging from 27.04 µM to 106.75 µM against AChE, suggesting potential use in treating diseases related to cholinergic dysfunction .
Enzyme Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit AChE and BuChE. Results indicate that modifications to the hydrazine framework can enhance enzyme inhibition potency significantly. For instance, some derivatives exhibited IC50 values lower than those of established drugs like rivastigmine .
Case Studies
- Study on AChE Inhibition : A series of hydrazine derivatives were synthesized and tested for AChE inhibition. The study found that certain structural modifications led to enhanced inhibitory activity compared to the parent compounds, indicating a structure-activity relationship that could be exploited for drug design .
- Antimycobacterial Activity : Another investigation focused on the antimicrobial properties of similar hydrazine derivatives against M. tuberculosis. The results demonstrated that while some compounds had promising activity, they still lagged behind first-line treatments like isoniazid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Key structural elements and their analogs:
Physicochemical and Stability Profiles
- Melting Points : The target compound’s benzhydrylpiperazine moiety likely elevates its melting point compared to sulfonamide derivatives (e.g., 113.9°C in ), though exact data are unavailable.
- Stability : Unlike nitrosocarbohydrazines , the hydrazinecarboxamide group in the target compound may offer greater thermal stability due to reduced nitroso-related reactivity.
- Solubility : The hydrazinecarboxamide group (present in both the target and compound ) enhances aqueous solubility compared to purely aromatic systems.
Computational Insights
For example:
- Isoxazole’s electron-withdrawing nature could modulate charge distribution at the carbonyl group, affecting reactivity .
Research Findings and Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
